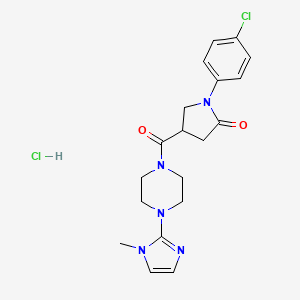

acetonitrile CAS No. 1454881-52-7](/img/structure/B2702020.png)

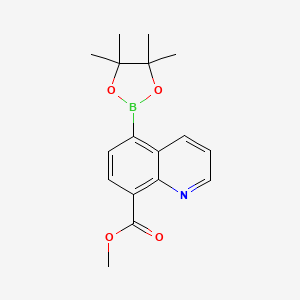

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile is a fluorinated sulfonyl pyrrolidine compound used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Rapid Migration of Sulphur Groups

A study on the photochemical conversion of 3-azido-2-vinylthiophenes into thieno[3,2-b]pyrroles highlighted the rapid migration of sulphur groups, including those similar in structure to (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, in acetonitrile solvent. This research provided insights into the selective migration patterns of sulphur-containing groups during chemical transformations (Gairns, Moody, & Rees, 1985).

Synthesis of Sulfones

The work on synthesizing sulfones in the pyrrolo[2,1-b]thiazole series demonstrates the reaction of (arylsulfonyl)acetonitriles with mercaptoacetic acid, highlighting the utility of such compounds in creating complex sulfur-containing molecules (Tverdokhlebov, Andrushko, & Tolmachev, 2006).

Electrochemical Reduction of CO2

Research on rhenium tricarbonyl complexes for the electrochemical reduction of CO2 in acetonitrile sheds light on the potential environmental applications of related compounds. The study focuses on the catalytic activities and the role of solvent in the efficiency of CO2 reduction processes (Nganga et al., 2017).

Anion Binding and Deprotonation

The study on nitrophenyl derivatives of pyrrole 2,5-diamides explores the structural behavior and anion binding capabilities of these compounds. It highlights the color change signalled deprotonation in acetonitrile solution, suggesting potential applications in sensing technologies (Camiolo, Gale, Hursthouse, & Light, 2003).

High-Voltage Electrolyte Additive

Research on (phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive to improve lithium-ion batteries' performance demonstrates the practical applications of such compounds in energy storage technologies. This study shows how forming a solid electrolyte interface (SEI) film on an LiCoO2 cathode enhances battery performance (Deng et al., 2019).

properties

IUPAC Name |

(2E)-2-(2,5-difluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-8-3-4-9(14)11(6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMDWGXVGEJPB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)F)F)/NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)

![1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2701939.png)

![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol](/img/structure/B2701940.png)

![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2701941.png)

![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)

![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)